(4-Bromo-2-fluorophenyl)hydrazine
Overview
Description
(4-Bromo-2-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H5BrFN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromo-2-fluorophenyl)hydrazine typically involves the diazotization of 4-bromo-2-fluoroaniline followed by reduction. The process begins with the diazotization of 4-bromo-2-fluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then reduced using a reducing agent such as sodium metabisulfite to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce primary amines.
Scientific Research Applications
(4-Bromo-2-fluorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)hydrazine involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorophenyl)amine
- (4-Bromo-2-fluorophenyl)methanol
- (4-Bromo-2-fluorophenyl)acetic acid
Uniqueness
(4-Bromo-2-fluorophenyl)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable for specific synthetic applications and potential biological activities .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTCQCOHAXZNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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